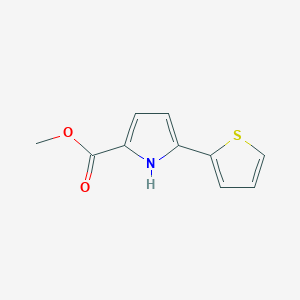

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features both a thiophene and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds that contain a thiophene ring, such as thiophene-2-carboxylic acid.

Pyrrole derivatives: Compounds that contain a pyrrole ring, such as pyrrole-2-carboxylic acid.

Uniqueness

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is unique due to its combination of both thiophene and pyrrole rings, which can confer unique chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications .

Biological Activity

Methyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with a thiophene moiety and an ester functional group. Its molecular formula is C10H9NO2S with a molecular weight of approximately 209.25 g/mol. The compound's structure contributes to its electronic properties, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Suzuki Coupling : A common method that involves the coupling of aryl boronates with halogenated pyrrole derivatives. This method allows for the introduction of diverse substituents on the pyrrole ring, enhancing the compound's biological profile .

- Borylation : Iridium-catalyzed borylation has been utilized to prepare derivatives of this compound with high yields, demonstrating the versatility of this approach in modifying the compound for specific biological evaluations .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrrole structures have shown MIC values as low as 0.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

Research has focused on the anti-inflammatory potential of pyrrole derivatives, particularly their ability to inhibit cyclooxygenase enzymes (COX). For instance:

- COX Inhibition : Some derivatives have been identified as selective COX-2 inhibitors, with IC50 values in the nanomolar range (e.g., IC50 = 6.0 nM) . This suggests that this compound may possess similar inhibitory effects.

Anticancer Activity

Preliminary studies have also suggested potential anticancer properties:

- Cell Viability Assays : Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines, affecting signaling pathways related to cell growth and survival .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on structural analogs:

- Enzyme Interaction : The compound may interact with specific enzymes involved in inflammation or bacterial metabolism, potentially disrupting their function .

- Cell Membrane Disruption : There is evidence suggesting that compounds with similar structures can disrupt cellular membranes, leading to increased permeability and cell death in microbial pathogens .

Case Studies and Research Findings

Properties

Molecular Formula |

C10H9NO2S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

methyl 5-thiophen-2-yl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3 |

InChI Key |

DAKBEXHZFZAYHS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(N1)C2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.